molecular formula C9H14O3 B14170128 2,5,8-Nonanetrione CAS No. 38284-28-5

2,5,8-Nonanetrione

Cat. No.: B14170128
CAS No.: 38284-28-5
M. Wt: 170.21 g/mol
InChI Key: OCLVFADSCVQCER-UHFFFAOYSA-N
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Description

2,5,8-Nonanetrione is an organic compound with the molecular formula C9H14O3. It is characterized by the presence of three ketone groups located at the 2nd, 5th, and 8th positions of a nine-carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5,8-Nonanetrione can be synthesized through the catalytic ketonization of levulinic acid. This process involves the use of solid catalysts such as cerium oxide/alumina (CeO2/Al2O3) or zirconium oxide (ZrO2) at high temperatures . The reaction conditions typically require a fixed-bed flow reactor to promote the ketonization in a one-step process.

Industrial Production Methods: While the laboratory synthesis of this compound has been well-documented, scaling up to industrial production poses challenges due to the complexity of the synthetic routes and the need for specific reaction conditions . Current research is focused on optimizing these processes to make industrial-scale production feasible.

Chemical Reactions Analysis

Types of Reactions: 2,5,8-Nonanetrione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ketone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ketones and alcohols.

Scientific Research Applications

2,5,8-Nonanetrione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,8-Nonanetrione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds and interact with nucleophiles, influencing its reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as in catalysis or biological systems .

Comparison with Similar Compounds

Uniqueness: 2,5,8-Nonanetrione is unique due to the specific positioning of its three ketone groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure makes it valuable for specific applications in synthesis and industry .

Properties

CAS No.

38284-28-5

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

nonane-2,5,8-trione

InChI

InChI=1S/C9H14O3/c1-7(10)3-5-9(12)6-4-8(2)11/h3-6H2,1-2H3

InChI Key

OCLVFADSCVQCER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)CCC(=O)C

Origin of Product

United States

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